tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate
Overview
Description
tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a fluorinated piperidine ring
Preparation Methods
The synthesis of tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then fluorinated.
tert-Butyl Protection: The piperidine ring is protected with a tert-butyl group to form the carbamate.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the piperidine ring.
Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated piperidine derivatives, which are of interest due to their potential biological activity.
Medicine: Research into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The fluorine atom on the piperidine ring can influence the compound’s binding affinity and selectivity towards these targets. The tert-butyl group provides steric hindrance, which can affect the compound’s reactivity and stability .
Comparison with Similar Compounds
tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl ((3R,5R)-5-hydroxypiperidin-3-yl)carbamate: This compound has a hydroxyl group instead of a fluorine atom, which can significantly alter its chemical properties and reactivity.
tert-Butyl ((3R,5R)-5-chloropiperidin-3-yl)carbamate:
The uniqueness of this compound lies in its specific combination of a fluorinated piperidine ring and a tert-butyl carbamate group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHGEWOGBWGEEL-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CNC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142859 | |
Record name | Carbamic acid, N-[(3R,5R)-5-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363378-07-7 | |
Record name | Carbamic acid, N-[(3R,5R)-5-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3R,5R)-5-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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